3-(benzoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Overview
Description
3-(benzoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzoylamino group and a nitrobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoylamino Intermediate: The initial step involves the reaction of benzoyl chloride with an amine to form a benzoylamino intermediate.
Nitration: The benzoylamino intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Cyclization: The nitrated intermediate undergoes cyclization with a suitable reagent, such as phosphorus pentachloride, to form the benzothiazole ring.
Final Coupling: The final step involves coupling the benzothiazole derivative with another benzoylamino compound under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Reagents like phosphorus pentachloride or thionyl chloride.
Major Products
Reduction: Formation of 3-(benzoylamino)-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Cyclization: Formation of polycyclic compounds with potential biological activity.
Scientific Research Applications
3-(benzoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 3-(benzoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)aniline
- 3-(benzoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)phenol
- 3-(benzoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)benzoic acid
Uniqueness
3-(benzoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-benzamido-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4S/c26-19(13-5-2-1-3-6-13)22-15-8-4-7-14(11-15)20(27)24-21-23-17-10-9-16(25(28)29)12-18(17)30-21/h1-12H,(H,22,26)(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARQWJCDVGXSBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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